6-Chloro-2-methylthiazolo[5,4-B]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFOCIDMXEORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678962 | |
| Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857970-22-0 | |
| Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Cyclization from Chloronitropyridines and Thioamides/Thioureas
- Reaction Scheme: The reaction involves nucleophilic attack of the sulfur atom of a thioamide or thiourea on the electrophilic carbon of a chloronitropyridine, displacing the chlorine and facilitating ring closure to form the thiazolo[5,4-B]pyridine core.
- Conditions: Typically carried out under reflux in polar aprotic solvents or suitable green solvents, with reaction times ranging from several hours to overnight.
- Advantages: This method offers a straightforward, efficient route with good yields and tolerance to various substituents, allowing for structural diversity.
Reaction of 2-Chloro-3,5-dinitropyridine with Thiol Derivatives
- Method: Interaction of 2-chloro-3,5-dinitropyridine with sulfur nucleophiles such as 3-methyl-1,2,4-triazole-5-thiol in the presence of bases like sodium carbonate leads to the formation of the thiazolo[5,4-B]pyridine scaffold.
- Optimization: Control of base quantity, temperature (typically 80–120°C), and solvent choice (e.g., DMF or DMSO) is critical to maximize yield and minimize side products.
- Scale-up: This method is adaptable to industrial scale using continuous flow reactors to maintain consistent reaction parameters and product quality.
Use of Biomass-Derived Green Solvents (Sabinene)
- Innovation: Recent research has demonstrated the use of sabinene, a biomass-derived bicyclic monoterpene, as a green solvent for the synthesis of thiazolo[5,4-B]pyridines.
- Benefits: Sabinene is non-toxic, recyclable by distillation, and provides satisfactory yields under thermal or microwave activation.
- Process: The reaction proceeds efficiently in sabinene without the need for conventional volatile organic solvents, aligning with sustainable chemistry principles.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents | Solvent Type | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| One-step from chloronitropyridines & thioamides | Chloronitropyridine, thioamide/thiourea | Polar aprotic solvents (e.g., DMF) | Reflux, several hours | High yield, structural diversity | Requires careful control of temp. |
| Reaction with 2-chloro-3,5-dinitropyridine & thiol | 2-chloro-3,5-dinitropyridine, thiol | DMF, DMSO | 80–120°C, base (Na2CO3) | Scalable, adaptable to continuous flow | Potential side reactions |
| Green solvent method using sabinene | Chloronitropyridine, thioamide | Sabinene (biomass-derived) | Thermal or microwave activation | Environmentally friendly, recyclable | Newer method, requires solvent availability |
Reaction Optimization and Analytical Characterization
- Temperature and Stoichiometry: Optimal temperature ranges from 80 to 120°C with stoichiometric control to minimize side reactions and maximize yield.
- Catalyst Use: Some protocols employ palladium catalysts for cross-coupling reactions to functionalize the thiazolo[5,4-B]pyridine core post-synthesis.
- Purification: Products are typically purified by silica gel chromatography or recrystallization using ethanol/water mixtures.
- Characterization Techniques:
- NMR (1H/13C): Identification of methyl and chloro substituents via characteristic chemical shifts (methyl ~2.5 ppm).
- IR Spectroscopy: Detection of C-S and C-Cl bonds in the 600–750 cm⁻¹ region.
- Mass Spectrometry: Confirmation of molecular weight and fragmentation patterns.
- Safety: Handling requires PPE and fume hood use due to potential toxicity and volatility of reagents.
Summary Table of Key Synthetic Data
| Parameter | Data/Value | Notes |
|---|---|---|
| Molecular Formula | C7H5ClN2S | Confirmed by HRMS |
| Molecular Weight | 184.65 g/mol | |
| CAS Number | 109202-21-3 | |
| Typical Reaction Temp. | 80–120°C | Depending on method |
| Solvents Used | DMF, DMSO, Sabinene | Sabinene for green chemistry approach |
| Reaction Time | 4–24 hours | Varies by method |
| Yield Range | 60–90% | Optimized conditions |
| Purification Methods | Silica gel chromatography, recrystallization | Ethanol/water solvent systems |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylthiazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
6-Chloro-2-methylthiazolo[5,4-b]pyridine has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cells. A notable study demonstrated that certain analogues of this compound showed IC50 values in the nanomolar range, indicating potent inhibition of cancer cell proliferation .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of phosphoinositide 3-kinase (PI3K). Molecular docking studies reveal that the compound effectively binds to the ATP binding pocket of PI3Kα, forming critical interactions that inhibit its activity. This inhibition is crucial as PI3K plays a significant role in cell growth and survival pathways .
Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal properties of this compound. The compound has shown promising results against various microbial strains, suggesting its potential utility in developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving different starting materials and reaction conditions. For instance, one effective approach involves the reaction of 3-amino-2-chloropyridine with isothiocyanates under thermal or microwave conditions to yield high-purity products .
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of several thiazolo[5,4-b]pyridine derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, underscoring their potential as therapeutic agents against cancer .
Case Study 2: PI3K Inhibition
Another investigation focused on the design and synthesis of novel thiazolo[5,4-b]pyridine derivatives as selective PI3K inhibitors. The results demonstrated that these compounds could inhibit multiple isoforms of PI3K with varying potency, highlighting their potential in targeted cancer therapies .
Industrial Applications
Beyond medicinal uses, this compound is being explored for applications in materials science. Its unique electronic properties make it a candidate for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylthiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it has been reported to exhibit histamine H3 receptor antagonistic activity, which can modulate neurotransmitter release and influence various physiological functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
a) Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors
- c-KIT Inhibition : Derivatives with a 3-(trifluoromethyl)phenyl group at R1 (e.g., compound 6h ) showed moderate c-KIT inhibitory activity (IC50 = 9.87 µM), attributed to hydrophobic interactions in the binding pocket. In contrast, analogues with methylene or urea linkages (e.g., 6i , 6j ) lost activity, highlighting the critical role of substituent positioning .
- PI3Kα Inhibition: Substituted thiazolo[5,4-b]pyridines with sulfonamide groups (e.g., 19b, 19c) exhibited nanomolar potency (IC50 = 4.6–8.0 nM). Electron-deficient aryl sulfonamides enhanced interactions with Lys802 in PI3Kα, while methyl substitutions reduced activity by >10-fold .
Table 1: Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound | Target | IC50/EC50 | Key Substituents | Reference |
|---|---|---|---|---|
| 6h | c-KIT | 9.87 µM | 3-(Trifluoromethyl)phenyl | |
| 19b | PI3Kα | 4.6 nM | 2-Chloro-4-fluorophenyl sulfonamide | |
| 19c | PI3Kα | 8.0 nM | 5-Chlorothiophene-2-sulfonamide |
b) Halogen and Alkyl Substitutions
- 6-Bromo Derivatives: 2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS 1160791-13-8) and 6-bromo-2-ethyl analogues (CAS 1307291-19-5) demonstrate the impact of bromine vs. chlorine.
- Methyl vs. Ethyl Groups : The 2-methyl group in 6-chloro-2-methylthiazolo[5,4-b]pyridine likely provides optimal steric bulk compared to larger alkyl chains (e.g., ethyl), which may disrupt binding in specific targets .
Heteroatom Variations: Thiazolo vs. Oxazolo Analogues
Replacing sulfur with oxygen in the heterocycle (e.g., 6-chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine) alters electronic and steric properties.
Isomeric Differences
- Thiazolo[4,5-c]pyridine: Isomers with shifted ring fusion (e.g., thiazolo[4,5-c]pyridine) show distinct electronic profiles. For example, thiazolo[5,4-b]pyridine-2-thione (derived from 3-amino-2-chloropyridine) exists predominantly in the thione tautomer, influencing hydrogen-bonding capabilities .
Antimicrobial Activity
Carbohydrazide derivatives of thiazolo[5,4-b]pyridine with 5-bromo or 5-chloro substituents demonstrated potent antibacterial and antifungal activities. This suggests that halogen positioning (5- vs. 6-) significantly impacts antimicrobial efficacy .
Biological Activity
6-Chloro-2-methylthiazolo[5,4-B]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyridine moiety, with a chlorine atom at the 6-position. This unique structure contributes to its biological activity, particularly in relation to enzyme inhibition and receptor modulation.
The compound's biological effects are primarily attributed to its interaction with specific molecular targets:
- Histamine H3 Receptor Antagonism : this compound acts as an antagonist at the histamine H3 receptor. This interaction modulates neurotransmitter release, influencing various physiological functions including cognition and appetite regulation .
- PI3K Inhibition : The compound has demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways associated with cancer progression. In vitro studies revealed an IC50 value of 3.6 nM for PI3Kα inhibition .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens, showing effectiveness in inhibiting bacterial growth and fungal proliferation.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on several human cancer cell lines, including:
- HepG2 (liver cancer)
- HT-29 (colon cancer)
- MCF-7 (breast cancer)
In vitro assays demonstrated that this compound effectively induced cell death in these cancer types, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
- Cytotoxicity Assays : A study investigating the cytotoxicity of various thiazolo[5,4-B]pyridine derivatives found that this compound exhibited promising results against the aforementioned cancer cell lines using the MTT assay method .
- Enzymatic Assays : In a comparative study of PI3K inhibitors, this compound was highlighted for its strong binding affinity to the enzyme's active site, confirmed through molecular docking studies that illustrated key hydrogen bond interactions with critical residues .
Data Summary
Q & A
Q. What are the established synthetic routes for 6-chloro-2-methylthiazolo[5,4-b]pyridine, and what are the critical reaction parameters?
A high-yielding synthesis of 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine starts with 2-amino-5-chloropyridine in a five-step sequence. Key steps include cyclization using phosphorus oxychloride and carboxylate intermediates, followed by chloromethylation. Precise temperature control (80–120°C) and stoichiometric ratios of reagents (e.g., POCl₃ for cyclization) are critical for achieving >70% yield. Reaction purity is ensured via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR peaks for the thiazolo-pyridine core appear at δ 7.8–8.5 ppm (aromatic protons), while chloromethyl groups resonate near δ 4.5–5.0 ppm. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%) .
Q. How do the chloro and methyl substituents influence the compound's reactivity?
The chloro group at position 6 enhances electrophilic substitution potential, enabling further functionalization (e.g., Suzuki coupling). The methyl group at position 2 stabilizes the thiazolo ring via steric hindrance, reducing unwanted side reactions. These groups collectively increase solubility in polar aprotic solvents (e.g., DMF, DMSO), aiding in downstream derivatization .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound derivatives?
Comparative studies show that replacing batch reactors with continuous flow systems improves yield (from 20% to 38–51%) by minimizing by-product formation. Automated control of temperature (±1°C) and reagent addition rates (e.g., slow addition of chloromethylating agents) enhances reproducibility. Post-synthetic modifications, such as introducing sulfonamide groups, further expand functional diversity .
Q. How do structural modifications impact biological activity, particularly in kinase inhibition?
Structure-Activity Relationship (SAR) studies reveal that substituting the thiazolo-pyridine core with 2-pyridyl and 4-morpholinyl groups significantly enhances phosphoinositide 3-kinase (PI3K) inhibition (IC₅₀ = 3.6 nM). For example, sulfonamide derivatives (e.g., 2-chloro-4-fluorophenyl sulfonamide) exhibit nanomolar potency due to hydrogen bonding with kinase active sites. Conversely, replacing pyridyl with phenyl reduces activity by 10-fold, highlighting the importance of π-π stacking interactions .
Q. What computational methods validate the binding mechanisms of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations demonstrate that the thiazolo-pyridine core forms hydrogen bonds with PI3Kα’s hinge region (e.g., Val851 and Lys802). The chloro and methyl groups contribute to hydrophobic interactions with Ile831 and Tyr836. Free energy perturbation (FEP) simulations further predict binding affinities within ±0.5 kcal/mol of experimental values .
Q. How do solvent polarity and substituents affect the photophysical properties of related thiazolo-pyridines?
Ethyl ester derivatives of isothiazolo[5,4-b]pyridine exhibit solvent-dependent fluorescence. In polar solvents (e.g., ethanol), the emission maxima (λₑₘ) shift bathochromically (~420 nm to ~450 nm) due to stabilized excited states. Electron-withdrawing groups (e.g., chloro) reduce quantum yields (Φ = 0.15–0.25) compared to electron-donating substituents (Φ = 0.35–0.45) .
Methodological Notes
- Data Contradictions : While emphasizes chloromethylation for functionalization, prioritizes sulfonamide derivatization for biological activity. Researchers must tailor synthetic pathways based on target applications.
- Critical Parameters : Reaction scale-up requires strict control of anhydrous conditions to prevent hydrolysis of intermediates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
